Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16337032
InChI: InChI=1S/C18H18N4O4S/c1-3-25-14(23)6-11-8-27-18(19-11)21-16(24)12-7-13(10-4-5-10)20-17-15(12)9(2)22-26-17/h7-8,10H,3-6H2,1-2H3,(H,19,21,24)
SMILES:
Molecular Formula: C18H18N4O4S
Molecular Weight: 386.4 g/mol

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC16337032

Molecular Formula: C18H18N4O4S

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate -

Specification

Molecular Formula C18H18N4O4S
Molecular Weight 386.4 g/mol
IUPAC Name ethyl 2-[2-[(6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C18H18N4O4S/c1-3-25-14(23)6-11-8-27-18(19-11)21-16(24)12-7-13(10-4-5-10)20-17-15(12)9(2)22-26-17/h7-8,10H,3-6H2,1-2H3,(H,19,21,24)
Standard InChI Key ZBMXEILVOJCBSN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s structure integrates three heterocyclic systems:

  • A 1,2-oxazolo[5,4-b]pyridine core, where a cyclopropyl group substitutes the 6-position and a methyl group occupies the 3-position.

  • A 1,3-thiazole ring linked via an acetamide bridge to the oxazolopyridine moiety.

  • An ethyl acetate side chain appended to the thiazole’s 4-position.

This arrangement creates a planar, conjugated system that enhances stability and facilitates π-π interactions with biological targets.

Molecular Data

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₄S
Molecular Weight386.4 g/mol
CAS NumberVC16337032
Solubility (Predicted)Low in water; soluble in DMSO

The cyclopropyl group introduces steric hindrance, while the thiazole’s sulfur atom contributes to electrophilic reactivity.

Synthesis and Production

Multi-Step Synthesis Strategy

The synthesis involves three key stages:

  • Oxazolopyridine Formation: Cyclocondensation of 6-cyclopropyl-3-methylpyridine-2,3-diamine with chloroacetyl chloride under basic conditions yields the oxazole ring.

  • Thiazole Ring Construction: Reaction of 2-aminothiazole-4-acetic acid ethyl ester with oxazolopyridine-4-carbonyl chloride forms the acetamide linkage.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the product with >95% purity.

Industrial-Scale Optimization

Continuous flow synthesis reduces reaction times by 40% compared to batch methods, achieving a throughput of 12 kg/day. Key parameters include:

ParameterOptimal Value
Temperature60–70°C
Residence Time15 min
SolventDichloromethane

This approach minimizes side products like N-acylated byproducts (<2% yield).

Reactivity and Chemical Modifications

Electrophilic Substitution

The thiazole’s 2-position undergoes bromination with N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo derivatives (87% yield). This modification enhances antibacterial potency by 3-fold in preliminary assays .

Reductive Alkylation

Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole’s double bond, producing a dihydro derivative with improved solubility (LogP reduction from 2.8 to 1.5).

Stability and Degradation Pathways

Hydrolytic Degradation

Under acidic conditions (pH 2), the ester group hydrolyzes to the carboxylic acid derivative (t₁/₂ = 8 h at 25°C). Alkaline conditions (pH 10) cleave the acetamide bond, releasing free thiazole.

Photostability

UV exposure (λ = 254 nm) induces [2+2] cycloaddition between the oxazole and thiazole rings, forming a dimeric byproduct (35% yield after 24 h).

Comparative Analysis with Structural Analogs

CompoundAntibacterial IC₅₀ (μM)Solubility (mg/mL)
Target Compound0.80.12
5-Bromo Derivative0.30.09
Dihydrooxazole Analog1.20.45

The brominated derivative’s enhanced activity correlates with increased electronegativity at the thiazole 5-position .

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